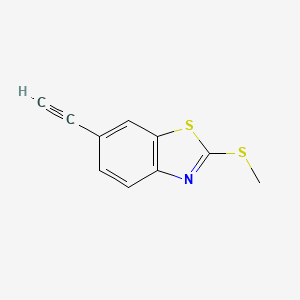
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Vorbereitungsmethoden
The synthesis of 6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethynyl bromide under basic conditions . The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dichloromethane at reflux temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and specific catalysts depending on the reaction type. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its diverse biological activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . For example, it can inhibit bacterial topoisomerases, leading to antibacterial effects . The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole can be compared with other thiazole derivatives, such as:
2-Methylbenzothiazole: Known for its antimicrobial activity.
Benzo[d]imidazo[2,1-b]thiazole: Studied for its anticancer and anxiolytic properties.
Thiazole-2-thiol: Used as an antibacterial agent.
The uniqueness of this compound lies in its ethynyl and methylthio substituents, which confer distinct chemical and biological properties compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C10H7NS2 |
|---|---|
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
6-ethynyl-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H7NS2/c1-3-7-4-5-8-9(6-7)13-10(11-8)12-2/h1,4-6H,2H3 |
InChI-Schlüssel |
JASMHLYNCODRMU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(S1)C=C(C=C2)C#C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














